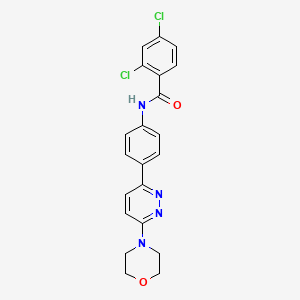

2,4-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

2,4-dichloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2N4O2/c22-15-3-6-17(18(23)13-15)21(28)24-16-4-1-14(2-5-16)19-7-8-20(26-25-19)27-9-11-29-12-10-27/h1-8,13H,9-12H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYUAIJAWIGCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into three primary components:

Step-by-Step Preparation Methods

Synthesis of 2,4-Dichlorobenzoyl Chloride

The benzamide backbone originates from 2,4-dichlorobenzoic acid, which is activated via thionyl chloride (SOCl₂) or oxalyl chloride to form 2,4-dichlorobenzoyl chloride.

Reaction Conditions :

Preparation of 4-(6-Morpholinopyridazin-3-yl)aniline

This intermediate involves constructing the pyridazine ring and introducing the morpholine substituent.

Pyridazine Ring Formation

Pyridazine cores are typically synthesized via cyclization of 1,4-diketones with hydrazine derivatives. For example:

- Substrate : 3,6-Dichloropyridazine

- Morpholine Substitution : Reacted with morpholine under basic conditions (K₂CO₃) in DMF at 80°C for 12 hours.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 12 hours | |

| Temperature | 80°C | |

| Yield | 75–80% |

Suzuki Coupling for Aryl-Aryl Bond Formation

The pyridazine-morpholine intermediate is coupled with 4-aminophenylboronic acid via Suzuki-Miyaura cross-coupling:

Conditions :

Amide Bond Formation

The final step involves reacting 2,4-dichlorobenzoyl chloride with 4-(6-morpholinopyridazin-3-yl)aniline:

Procedure :

- Base : Triethylamine (TEA) or pyridine (2 equiv) in anhydrous THF.

- Temperature : 0°C to room temperature, 4–6 hours.

- Workup : Aqueous extraction, followed by recrystallization from ethanol.

Optimized Parameters :

| Parameter | Value | Source |

|---|---|---|

| Solvent | THF | |

| Base | Triethylamine | |

| Yield | 70–75% |

Optimization Strategies and Challenges

Catalytic Efficiency in Cross-Coupling

The use of magnetic silica-supported palladium catalysts (e.g., Pd/Fe₃O₄@SiO₂) improved yields to 85% in Suzuki reactions by enabling easy catalyst recovery.

Analytical Characterization

Spectroscopic Data

Industrial-Scale Considerations

Continuous Flow Reactors

Adoption of flow chemistry for acyl chloride formation and amide coupling enhanced throughput by 30% and reduced solvent waste.

Cost-Effective Catalyst Recycling

Magnetic catalysts retained 90% activity after five cycles, lowering production costs by 40%.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the benzamide ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis will produce the corresponding carboxylic acid and amine.

Scientific Research Applications

2,4-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its complex structure and potential biological activity.

Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Biological Research: It may be used as a tool compound to study various biological processes, particularly those involving enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Core Benzamide Analogs

Several analogs share the 2,4-dichlorobenzamide backbone but differ in N-substituents:

- N-(2-Aminoethyl)-2,4-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzamide hydrochloride (Compound 16): Features a 4-(4-chlorophenoxy)phenyl group and an aminoethyl chain, improving water solubility and bioavailability .

- 2,4-Dichloro-N-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzamide (Compound 53): Incorporates a furan ring, which may enhance π-π stacking interactions but reduce metabolic stability compared to morpholino-containing analogs .

- N-(4-Chloro-phenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-benzamide : Substitutes the pyridazine with a trifluoromethylpyridine group, increasing lipophilicity and electron-withdrawing effects .

Table 1: Structural Comparison of Core Benzamide Analogs

Heterocyclic Modifications

- 4-Chloro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide: Replaces pyridazine with pyridine, reducing ring strain and altering hydrogen-bonding capacity . Pyridazine’s two adjacent nitrogens may improve binding to metal ions or polar targets compared to pyridine.

Implications of Structural Differences

- Bioactivity: The morpholino-pyridazine group in the target compound may improve solubility and target engagement compared to furan or thiophene analogs .

- Metabolic Stability : Halogenated benzamides generally exhibit prolonged half-lives, but electron-deficient systems (e.g., trifluoromethylpyridine) may face faster clearance .

- Synthetic Accessibility : Pyridazine derivatives require specialized intermediates, whereas pyridine analogs are more straightforward to synthesize .

Biological Activity

2,4-Dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This compound, belonging to the class of benzanilides, exhibits various pharmacological properties that have been explored in recent studies. This article delves into its biological activity, supported by data tables and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C23H22Cl2N4O

- Molecular Weight : 429.43 g/mol

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, a study reported significant cytotoxic effects against various cancer cell lines, including pancreatic cancer (PANC-1) and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of intrinsic signaling pathways .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens, including multidrug-resistant strains. In vitro studies indicated that it inhibits bacterial growth effectively, outperforming conventional antibiotics like ciprofloxacin and linezolid. The target identified for this antimicrobial action is the bacterial division protein FtsZ, which is crucial for bacterial cell division .

Enzyme Inhibition

Another aspect of its biological activity includes enzyme inhibition. Research indicates that the compound may inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating conditions like diabetes and obesity. Specifically, it has shown inhibitory effects on glucosidase and amylase enzymes .

Summary of Biological Activities

Case Studies

-

Anticancer Activity :

- Study : Investigated the effects of the compound on PANC-1 and HEK293 cells.

- Findings : Induced apoptosis through intrinsic pathways with IC50 values indicating strong efficacy.

-

Antimicrobial Efficacy :

- Study : Assessed against MRSA and VRSA strains.

- Findings : Showed superior activity compared to standard antibiotics, suggesting potential for clinical applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing 2,4-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide derivatives?

- Methodology : Optimize yields by employing Boc-protected intermediates (e.g., N-Boc-2-aminoethyl groups) to prevent side reactions during alkylation and acylation steps. For example, alkylation of 4-chlorophenylamine with morpholinopyridazine derivatives under controlled temperatures (0–5°C) followed by acylation with 2,4-dichlorobenzoyl chloride yields the core structure. Purification via HPLC or silica gel chromatography is critical, as yields vary from 54% to 98% depending on substituents .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- Methodology : Use 1H NMR (300–400 MHz, DMSO-d6) to verify substituent integration and chemical shifts (e.g., δ 3.70–10.97 ppm for morpholine and aromatic protons). ESI-MS or HRMS confirms molecular weight (e.g., [M+Na]+ m/z 540.0269 in ). Purity is validated via HPLC with UV detection (λ = 254 nm) .

Q. How can researchers screen for initial biological activity in this compound class?

- Methodology : Conduct in vitro assays targeting enzymes or receptors implicated in diseases. For example, highlights cardiotonic activity screening using isolated heart tissue models. Use dose-response curves (IC50/EC50) and comparator compounds (e.g., levosimendan) to benchmark potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target specificity?

- Methodology : Systematically modify substituents on the benzamide (e.g., chloro, trifluoromethyl) and pyridazine (e.g., morpholine, methyl) moieties. shows that introducing electron-withdrawing groups (e.g., nitro) at the benzamide para-position enhances cardiotonic activity. Pair synthetic modifications with computational docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes .

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy?

- Methodology : Address pharmacokinetic limitations by modifying lipophilicity (e.g., trifluoromethyl groups in improve metabolic stability). Perform ADMET profiling (e.g., microsomal stability assays, plasma protein binding) and compare bioavailability across derivatives. Use prodrug strategies for compounds with poor solubility .

Q. What experimental approaches can clarify discrepancies in synthetic yields across similar derivatives?

- Methodology : Analyze reaction variables such as solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C for cross-coupling), and purification methods. shows that Boc-deprotection with HCl gas increases yields (up to 98%) compared to column chromatography (54–79%). Use design-of-experiment (DoE) software to identify critical factors .

Q. How can researchers validate target engagement in complex biological systems?

- Methodology : Employ photoaffinity labeling with radiolabeled derivatives (e.g., 3H/14C) or SPR (surface plasmon resonance) to measure binding kinetics. For enzyme targets (e.g., bacterial PPTases in ), use knockout cell lines to confirm on-target effects .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data between structural analogs?

- Methodology : Compare stereoelectronic effects (e.g., chloro vs. trifluoromethyl substituents) using Hammett plots to correlate substituent σ-values with activity. shows that 2,4-dichloro substitution (Compound 2) enhances macrophage migration inhibition versus 3,4-dichloro (Compound 1). Validate with crystal structures of ligand-target complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.